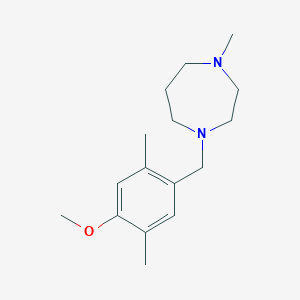![molecular formula C13H20N4O2 B5656155 N~2~-[(2-ethyl-5-pyrimidinyl)carbonyl]-L-leucinamide](/img/structure/B5656155.png)
N~2~-[(2-ethyl-5-pyrimidinyl)carbonyl]-L-leucinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyrimidines are aromatic heterocyclic compounds, notable for their presence in DNA and RNA as bases cytosine, thymine, and uracil. These compounds are fundamental in the field of medicinal chemistry due to their diverse pharmacological properties, including anticancer, antiviral, and anti-inflammatory activities. The structural versatility of pyrimidines allows for extensive modifications, leading to a wide range of biological activities and applications in drug development (Rashid et al., 2021).
Synthesis Analysis
The synthesis of pyrimidines and their derivatives can be accomplished through several methods, including multicomponent reactions (MCRs). These approaches allow for the efficient construction of pyrimidine scaffolds with diverse substitutions, providing valuable tools for the discovery of new therapeutic agents. The use of hybrid catalysts, for example, has shown to be effective in the synthesis of substituted pyrimidines, highlighting the importance of catalyst selection in the synthesis process (Parmar et al., 2023).
Molecular Structure Analysis
The molecular structure of pyrimidines is crucial for their biological activity. Structural modifications can significantly influence their pharmacological profile. The analysis of structure-activity relationships (SARs) is essential for understanding how different substitutions on the pyrimidine ring affect its biological properties and for designing more potent and selective drug candidates (Natarajan et al., 2022).
Chemical Reactions and Properties
Pyrimidines undergo a variety of chemical reactions, including nucleophilic substitutions and electrophilic additions, due to the electron-rich nature of the heterocyclic ring. These reactions are pivotal for the functionalization of the pyrimidine ring, enabling the synthesis of a wide array of derivatives with enhanced biological activity. The chemical properties of pyrimidines, such as their reactivity and stability, are influenced by the nature and position of substituents on the ring (JeelanBasha & Goudgaon, 2021).
properties
IUPAC Name |
N-[(2S)-1-amino-4-methyl-1-oxopentan-2-yl]-2-ethylpyrimidine-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N4O2/c1-4-11-15-6-9(7-16-11)13(19)17-10(12(14)18)5-8(2)3/h6-8,10H,4-5H2,1-3H3,(H2,14,18)(H,17,19)/t10-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCTAHKYTAYSZGY-JTQLQIEISA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC=C(C=N1)C(=O)NC(CC(C)C)C(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=NC=C(C=N1)C(=O)N[C@@H](CC(C)C)C(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N~2~-[(2-ethyl-5-pyrimidinyl)carbonyl]-L-leucinamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

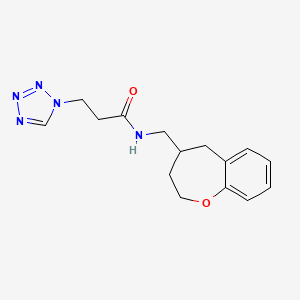
![1-[3-(phenylthio)propanoyl]-4-piperidinecarboxamide](/img/structure/B5656083.png)
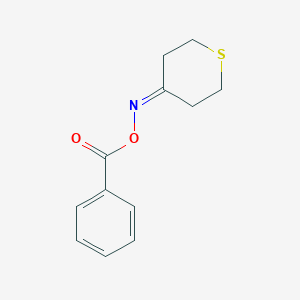
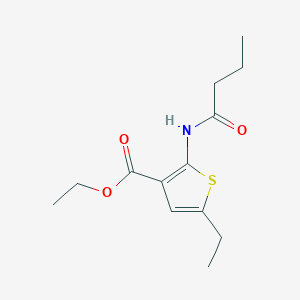
![N-(4-chlorophenyl)-2-{[1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl]thio}acetamide](/img/structure/B5656103.png)

![(1S*,5R*)-6-(pyridin-2-ylmethyl)-3-(2-thienylacetyl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5656112.png)

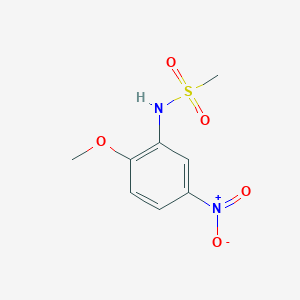

![2-[(cyclopropylcarbonyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B5656135.png)

